Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-
Overview
Description
Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-, also known as 3,4-dimethoxyphenethylamine, is an organic compound with the molecular formula C10H15NO2. It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring and an isopropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- typically involves the alkylation of 3,4-dimethoxyphenethylamine. One common method is the reductive amination of 3,4-dimethoxybenzaldehyde with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce secondary or tertiary amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of monoamine neurotransmitters like dopamine and serotonin .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Lacks the isopropyl group on the nitrogen atom.
3,4-Methylenedioxyphenethylamine: Contains a methylenedioxy group instead of two methoxy groups.
N-Methyl-3,4-dimethoxyphenethylamine: Has a methyl group instead of an isopropyl group on the nitrogen atom.
Uniqueness
Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- is unique due to the presence of the isopropyl group on the nitrogen atom, which may influence its pharmacological properties and reactivity compared to other similar compounds. This structural feature can affect its binding affinity to receptors and its overall biological activity .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-10-5-6-11(14-3)12(7-10)15-4/h5-7,9,13H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCXOWMROZVRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354510 | |
Record name | Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101825-11-0 | |
Record name | Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.